2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
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Overview
Description
2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Dibenzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of amino, methyl, and propyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxazepines: Compounds with similar core structures but different functional groups.
Tricyclic Compounds: Other tricyclic compounds with similar biological activities.
Uniqueness
2-Amino-7-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific functional groups and the resulting biological activities. Its distinct structure may confer unique properties compared to other similar compounds.
Properties
CAS No. |
140412-90-4 |
---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
8-amino-2-methyl-5-propylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H18N2O2/c1-3-8-19-14-6-4-11(2)9-16(14)21-15-7-5-12(18)10-13(15)17(19)20/h4-7,9-10H,3,8,18H2,1-2H3 |
InChI Key |
CLJJLIVLJCOMDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C)OC3=C(C1=O)C=C(C=C3)N |
Origin of Product |
United States |
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